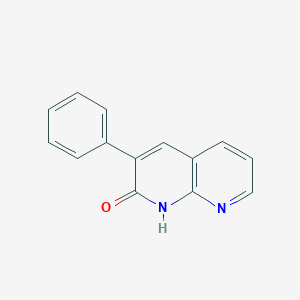
3-Phenyl-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,8-naphthyridin-2(1H)-one, also known as PHN, is a heterocyclic organic compound with a molecular formula of C16H11N2O. PHN has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
科学的研究の応用
Antibacterial Activity
3-Phenyl-1,8-naphthyridin-2(1H)-one has been utilized in the synthesis of various compounds with notable antibacterial properties. For instance, the compound was used in the formation of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, which demonstrated significant antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004). Similarly, a series of derivatives synthesized from this compound showed potent cytotoxicity, with potential applications in drug development due to improved ADME properties (Lin, 2006).
Synthesis of Antimicrobial Compounds
The compound has also been used in the greener synthesis of phthalazin-1(2H)-one derivatives, which were tested for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds exhibited good to excellent antimicrobial activities, highlighting their potential as therapeutic agents (Sakram et al., 2019).
Fluorescent Sensor Development
In the field of chemical sensing, 3-Phenyl-1,8-naphthyridin-2(1H)-one has been employed in the design of a pyrene-based fluorescent probe. This probe selectively detects Ni2+ ions, demonstrating potential applications in environmental monitoring and biological systems (Khan, Ramu, & Pitchumani, 2018).
Development of Novel Antimicrobial Agents
Research has shown the effectiveness of substituted 3-aryl-1,8-naphthyridine derivatives, synthesized using 3-Phenyl-1,8-naphthyridin-2(1H)-one, in antimicrobial applications. These derivatives displayed promising results against various microbial strains, further emphasizing the compound's utility in creating new antimicrobial agents (Ravi et al., 2018).
Advancements in Homogeneous Catalysis
The compound has been instrumental in the synthesis of new complexes for applications in homogeneous catalysis, particularly in the hydroformylation of styrene (Moya et al., 2008). This further extends its utility to industrial chemical processes.
特性
IUPAC Name |
3-phenyl-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14/h1-9H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQDKWMYLRKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,8-naphthyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-methylbenzyl)oxy]benzoate](/img/structure/B2633970.png)
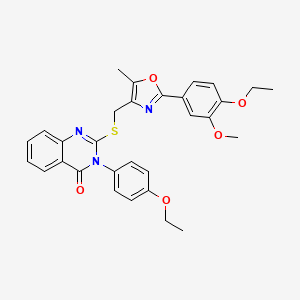
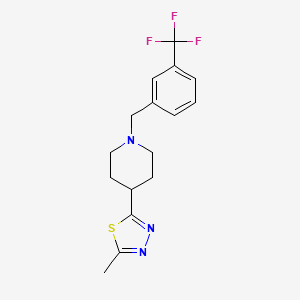
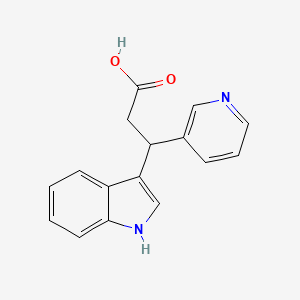
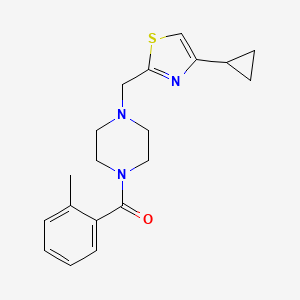
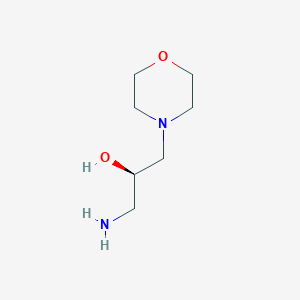
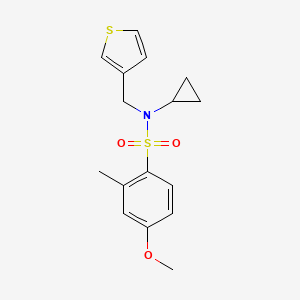
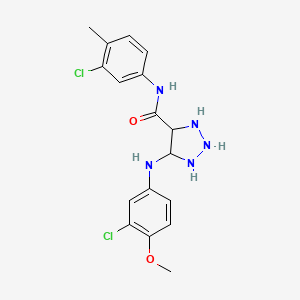
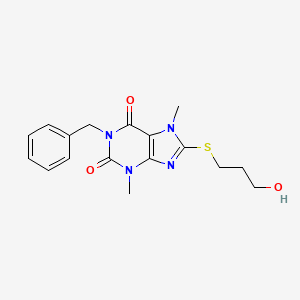
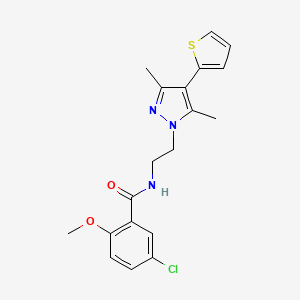

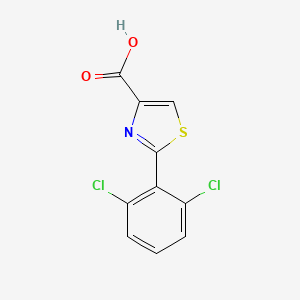

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)